molecular formula C16H25NO2 B6340587 tert-Butyl 3-[(3-phenylpropyl)amino]propanoate CAS No. 393154-28-4

tert-Butyl 3-[(3-phenylpropyl)amino]propanoate

Cat. No.: B6340587
CAS No.: 393154-28-4
M. Wt: 263.37 g/mol
InChI Key: VTOWSIBBCAMLEX-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[(3-phenylpropyl)amino]propanoate is an organic compound with a complex chemical structure. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a phenylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(3-phenylpropyl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 3-phenylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-[(3-phenylpropyl)amino]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Tert-Butyl 3-[(3-phenylpropyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-phenylpropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate: Similar structure but with a chlorobenzyl group instead of a phenylpropyl group.

    tert-Butyl 3-(3-aminopropoxy)propanoate: Contains an aminopropoxy group instead of a phenylpropyl group.

Uniqueness

Tert-Butyl 3-[(3-phenylpropyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Introduction

Tert-butyl 3-[(3-phenylpropyl)amino]propanoate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl ester group and an amino group connected to a phenylpropyl chain. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of phenylpropylamines exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting biofilm formation. The structural modifications in this compound may enhance its antimicrobial efficacy compared to its parent compounds .

2. Neuropharmacological Effects

This compound is structurally related to known neuroactive compounds. Research into similar compounds has demonstrated potential effects on neurotransmitter systems, particularly in modulating cholinergic activity. This suggests that the compound may influence cognitive functions or exhibit neuroprotective properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and microbial metabolism.
  • Membrane Interaction: The hydrophobic nature of the tert-butyl group may facilitate interactions with lipid membranes, affecting permeability and function.
  • Receptor Modulation: The amino group may engage in hydrogen bonding with receptor sites, influencing signaling pathways related to neurotransmission and inflammation .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of phenolic derivatives, a compound similar to this compound demonstrated a significant reduction in biofilm formation in E. coli cultures. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Neuroprotective Effects

A related compound was tested for neuroprotective effects in models of oxidative stress-induced neuronal injury. Results indicated that the compound reduced neuronal death and inflammation markers, suggesting potential therapeutic applications for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of biofilm formation
NeuropharmacologicalModulation of cholinergic activity
Anti-inflammatoryReduction in pro-inflammatory cytokines
MechanismDescriptionReference
Enzyme InhibitionInhibition of inflammatory enzymes
Membrane InteractionAlteration of membrane permeability
Receptor ModulationEngagement with neurotransmitter receptors

Properties

IUPAC Name

tert-butyl 3-(3-phenylpropylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-16(2,3)19-15(18)11-13-17-12-7-10-14-8-5-4-6-9-14/h4-6,8-9,17H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOWSIBBCAMLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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